molecular formula C29H41NO4 B10832229 Buprenorphine + naloxone

Buprenorphine + naloxone

Cat. No.: B10832229
M. Wt: 467.6 g/mol
InChI Key: RMRJXGBAOAMLHD-MLLHIGKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buprenorphine and naloxone is a combination medication used primarily for the treatment of opioid use disorder. Buprenorphine is a partial opioid agonist, while naloxone is an opioid antagonist. This combination is designed to reduce the potential for misuse and to help manage withdrawal symptoms and cravings associated with opioid dependence .

Preparation Methods

Synthetic Routes and Reaction Conditions

Buprenorphine is synthesized from thebaine, an alkaloid found in the opium poppy. The synthesis involves several steps, including oxidation, reduction, and cyclization reactions. Naloxone is synthesized from thebaine as well, through a series of chemical reactions including oxidation and demethylation .

Industrial Production Methods

In industrial settings, buprenorphine and naloxone are produced through well-established synthetic routes that ensure high purity and yield. The production involves the use of advanced chemical reactors and purification techniques to isolate the desired compounds. The final product is formulated into sublingual tablets or films for medical use .

Chemical Reactions Analysis

Types of Reactions

Buprenorphine and naloxone undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Buprenorphine and naloxone have several scientific research applications:

    Chemistry: Used as reference standards in analytical chemistry for the development of detection methods.

    Biology: Studied for their effects on opioid receptors and their potential use in treating other conditions.

    Medicine: Widely used in the treatment of opioid use disorder, reducing the risk of overdose and improving patient outcomes.

    Industry: Used in the development of new pharmaceutical formulations and delivery methods

Mechanism of Action

Buprenorphine acts as a partial agonist at the mu-opioid receptor, providing analgesic effects and reducing cravings and withdrawal symptoms. Naloxone acts as an antagonist at the same receptor, blocking the effects of other opioids and reducing the potential for misuse. When taken as prescribed, naloxone has minimal effect due to its poor absorption, but if the combination is injected, naloxone can precipitate withdrawal symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of buprenorphine and naloxone is unique in its dual mechanism of action, providing both agonist and antagonist effects. This reduces the potential for misuse and improves safety compared to other treatments like methadone, which is a full agonist and has a higher risk of overdose .

Properties

Molecular Formula

C29H41NO4

Molecular Weight

467.6 g/mol

IUPAC Name

(1S,2S,6R,14R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29?/m1/s1

InChI Key

RMRJXGBAOAMLHD-MLLHIGKASA-N

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CCC1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.